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Compound of Interest

Compound Name:
3-Bromo-2-ethoxy-5-

methylphenylboronic acid

Cat. No.: B1286885 Get Quote

An In-depth Technical Guide to (3-bromo-2-
ethoxy-5-methylphenyl)boronic acid
This document provides a comprehensive overview of the physical and chemical properties,

representative synthesis, and common applications of (3-bromo-2-ethoxy-5-

methylphenyl)boronic acid. It is intended for researchers, scientists, and professionals in the

fields of organic chemistry and drug development.

Core Compound Properties
(3-bromo-2-ethoxy-5-methylphenyl)boronic acid is an organoboron compound, a class of

molecules widely used in organic synthesis, particularly as key reagents in palladium-catalyzed

cross-coupling reactions. Its structure features a phenylboronic acid moiety substituted with

bromo, ethoxy, and methyl groups, making it a versatile building block for the synthesis of

complex organic molecules.

Data Presentation: Physical and Chemical Properties

The following table summarizes the key physical and chemical identifiers for (3-bromo-2-

ethoxy-5-methylphenyl)boronic acid. Experimental data such as melting and boiling points are

not consistently reported in public literature; therefore, data for a structurally similar compound,

3-bromo-2-methoxy-5-methylphenyl)boronic acid, is provided for reference where noted.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1286885?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1286885?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference / Note

CAS Number 870718-00-6 [1][2]

Molecular Formula C₉H₁₂BBrO₃ [3]

Molecular Weight 258.91 g/mol Calculated from formula

Monoisotopic Mass 258.0063 Da [3]

IUPAC Name
(3-bromo-2-ethoxy-5-

methylphenyl)boronic acid

InChI

InChI=1S/C9H12BBrO3/c1-3-

14-9-7(10(12)13)4-6(2)5-

8(9)11/h4-5,12-13H,3H2,1-

2H3

[3]

SMILES
B(C1=CC(=CC(=C1OCC)Br)C)

(O)O
[3]

Appearance White to off-white solid
Typical appearance for

arylboronic acids

Melting Point 102-106 °C (lit.)

Data for the analogous

methoxy compound (CAS

870717-99-0)[4]

Solubility
Soluble in organic solvents like

THF, Dioxane, and Methanol.

General solubility for

arylboronic acids

Synthesis and Reactivity
Arylboronic acids are stable, easy to handle, and generally have low toxicity, making them

highly valuable in synthetic chemistry.[5]

Experimental Protocols

The following protocols are generalized methodologies and should be adapted and optimized

for specific laboratory conditions and scales.
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Protocol 2.1: Representative Synthesis of (3-bromo-2-ethoxy-5-methylphenyl)boronic acid

This protocol is adapted from a standard procedure for the synthesis of arylboronic acids via

Grignard reagent formation followed by reaction with a borate ester.[6] The starting material

would be 1,3-dibromo-2-ethoxy-5-methylbenzene.

Step 1: Grignard Reagent Formation

Flame-dry a three-necked round-bottomed flask equipped with a reflux condenser, a

dropping funnel, and a magnetic stirrer under an inert atmosphere (Argon or Nitrogen).

To the flask, add magnesium turnings (1.1 equivalents).

Add anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.

Dissolve 1,3-dibromo-2-ethoxy-5-methylbenzene (1.0 equivalent) in anhydrous THF and

add it to the dropping funnel.

Add a small portion of the aryl bromide solution to the magnesium. If the reaction does not

initiate, add a crystal of iodine or gently warm the flask.

Once the reaction begins, add the remaining aryl bromide solution dropwise at a rate that

maintains a gentle reflux.

After the addition is complete, stir the mixture at room temperature for an additional 1-2

hours to ensure complete formation of the Grignard reagent.

Step 2: Borylation

In a separate flame-dried flask under an inert atmosphere, dissolve trimethyl borate (2.0

equivalents) in anhydrous THF.

Cool this solution to -78 °C using a dry ice/acetone bath.

Transfer the prepared Grignard reagent from Step 1 into the trimethyl borate solution via

cannula, keeping the temperature at -78 °C.
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After the addition is complete, allow the reaction mixture to warm slowly to room

temperature and stir overnight.

Step 3: Work-up and Purification

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride

or dilute HCl.

Separate the organic layer. Extract the aqueous layer with ethyl acetate or diethyl ether

(3x).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Remove the solvent under reduced pressure to yield the crude boronic acid.

The product can be purified by recrystallization from an appropriate solvent system (e.g.,

ether/hexanes) or by silica gel chromatography.

Visualization of Synthesis Workflow

The following diagram illustrates the logical flow for the synthesis of the target arylboronic acid.
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Figure 1. Generalized synthesis workflow for an arylboronic acid.

Application in Suzuki-Miyaura Cross-Coupling
Boronic acids are cornerstone reagents for the Suzuki-Miyaura cross-coupling reaction, a

powerful method for forming carbon-carbon bonds.[7][8] This reaction couples an organoboron

compound with an organohalide using a palladium catalyst and a base.[5][7][9]

Protocol 3.1: General Procedure for Suzuki-Miyaura Cross-Coupling
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This protocol describes a typical Suzuki-Miyaura reaction using (3-bromo-2-ethoxy-5-

methylphenyl)boronic acid and an aryl halide.

Materials:

(3-bromo-2-ethoxy-5-methylphenyl)boronic acid (1.2 equivalents)

Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

Procedure:

To a reaction vessel, add the aryl halide, (3-bromo-2-ethoxy-5-methylphenyl)boronic acid,

and the base.

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

Add the palladium catalyst to the vessel.

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the

reaction is complete (monitored by TLC or LC-MS).

Cool the reaction to room temperature and dilute with water and an organic solvent like

ethyl acetate.

Separate the layers, and extract the aqueous phase with ethyl acetate (3x).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Concentrate the solution under reduced pressure and purify the crude product by column

chromatography on silica gel.
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Visualization of Suzuki-Miyaura Catalytic Cycle

The mechanism proceeds through three main steps: oxidative addition, transmetalation, and

reductive elimination.[7][10]
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Figure 2. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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The cycle begins with the oxidative addition of an organic halide (R¹-X) to a Pd(0) complex,

forming a Pd(II) species.[9][10] This is followed by transmetalation, where the organic group

(R²) from the boronic acid replaces the halide on the palladium complex, a step that is

facilitated by a base.[5][10] Finally, reductive elimination occurs, forming a new carbon-carbon

bond between R¹ and R² and regenerating the catalytically active Pd(0) species.[7][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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